molecular formula C15H12O2 B11973822 9-methyl-9H-fluorene-2-carboxylic Acid CAS No. 1022-23-7

9-methyl-9H-fluorene-2-carboxylic Acid

Katalognummer: B11973822
CAS-Nummer: 1022-23-7
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: ACVPSAXOHIZCDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methyl-9H-fluorene-2-carboxylic acid is an organic compound with the molecular formula C15H12O2 and a molecular weight of 224.262 g/mol . This compound is part of the fluorene family, which is known for its aromatic hydrocarbon structure. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-9H-fluorene-2-carboxylic acid typically involves the reaction of 9-methylfluorene with carbon dioxide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then acidified to precipitate the desired product.

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl group or the aromatic ring is substituted with other functional groups.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

9-Methyl-9H-fluorene-2-carboxylic acid is utilized in various scientific research fields due to its versatile chemical properties :

Wirkmechanismus

The mechanism of action of 9-methyl-9H-fluorene-2-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison: 9-Methyl-9H-fluorene-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the fluorene ring. This combination of functional groups imparts distinct chemical reactivity and physical properties compared to its analogs. For example, 9H-fluorene-9-carboxylic acid lacks the methyl group, which can influence its solubility and reactivity. Similarly, 9-methylfluorene-9-carbonyl chloride has a different functional group, affecting its chemical behavior and applications .

Eigenschaften

CAS-Nummer

1022-23-7

Molekularformel

C15H12O2

Molekulargewicht

224.25 g/mol

IUPAC-Name

9-methyl-9H-fluorene-2-carboxylic acid

InChI

InChI=1S/C15H12O2/c1-9-11-4-2-3-5-12(11)13-7-6-10(15(16)17)8-14(9)13/h2-9H,1H3,(H,16,17)

InChI-Schlüssel

ACVPSAXOHIZCDV-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.